molecular formula C19H21BrN2O4S B3577462 N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide CAS No. 6388-81-4

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide

Cat. No.: B3577462
CAS No.: 6388-81-4
M. Wt: 453.4 g/mol
InChI Key: BJKRURKISQPEGL-UHFFFAOYSA-N
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Description

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromo group, dimethylphenyl, carbamothioyl, and trimethoxybenzamide moieties, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2,6-dimethylaniline with carbon disulfide and a base to form the corresponding carbamothioyl intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide
  • 4-Bromo-2,6-dimethylaniline
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, contributes to its potential therapeutic applications and differentiates it from other similar compounds.

Properties

IUPAC Name

N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O4S/c1-10-6-13(20)7-11(2)16(10)21-19(27)22-18(23)12-8-14(24-3)17(26-5)15(9-12)25-4/h6-9H,1-5H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKRURKISQPEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360725
Record name N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6388-81-4
Record name N-[(4-bromo-2,6-dimethylphenyl)carbamothioyl]-3,4,5-trimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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